![molecular formula C21H21ClN4O3S B2502720 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215645-45-6](/img/structure/B2502720.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

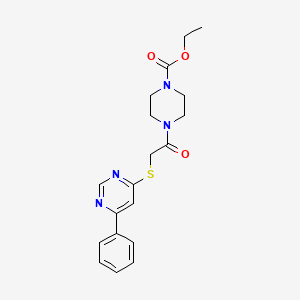

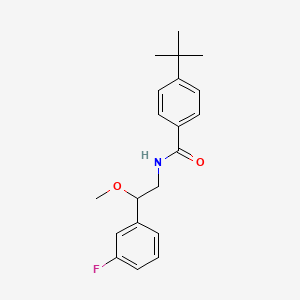

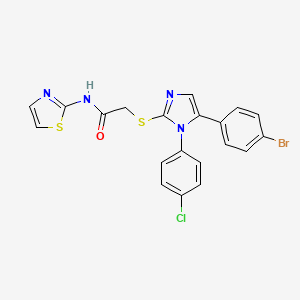

The compound "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds that include thiazole and benzothiazole moieties. These types of compounds are often explored for their potential pharmacological activities, including anti-inflammatory properties as seen in some benzamide derivatives .

Synthesis Analysis

The synthesis of related compounds often involves the coupling of different chemical moieties through various chemical reactions. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid . Similarly, the synthesis of N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles involves nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy . In some cases, the structure has been further confirmed by single-crystal X-ray diffraction . These techniques would be essential in confirming the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo nucleophilic substitution and cyclization reactions . For example, the reaction of 2-aminobenzoxazoles with benzonitriles in the presence of anhydrous tin(IV) chloride leads to the formation of N-(benzoxazol-2-yl)benzamidines, which can be further cyclized to form triazolo-benzoxazoles . These types of reactions could be relevant to the chemical reactivity of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically influenced by their molecular structure. For instance, the formation of hydrochloride salts can enhance the solubility of benzamide derivatives in water, which is relevant for their potential use as pharmaceuticals . The presence of different substituents on the benzamide core can also affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The specific physical and chemical properties of "this compound" would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Synthetic Utilities and Biological Activities

Synthesis of Benzimidazoles, Quinoxalines, and Benzodiazepines : The compound is involved in synthetic pathways for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting its versatility in organic synthesis. These compounds have significant biological activities, making the precursor molecule of interest for developing new drugs and research tools (Ibrahim, 2011).

Amyloid Imaging in Alzheimer's Disease : Derivatives of the compound have been studied as radioligands for PET imaging in Alzheimer's disease, demonstrating the potential for early detection of amyloid plaques in the brain. This application is critical for understanding the pathophysiological mechanisms of Alzheimer's and could aid in the evaluation of new therapies (Nordberg, 2007).

Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research indicates the potential for the development of new therapeutic agents based on the chemical framework of the compound (Raut et al., 2020).

Pharmacological Profile of Benzothiazepine : The compound's structural motif, benzothiazepine, has been extensively reviewed for its diverse biological activities, including its role as a coronary vasodilator, tranquilizer, antidepressant, and antihypertensive. This review underscores the significance of the compound's core structure in drug research and its potential for yielding new pharmacologically active agents (Dighe et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPXXUYSGDIPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)